2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by:
- C-2 substituent: A 4-methylbenzylsulfanyl group (–S–CH₂–C₆H₄–CH₃), which introduces steric bulk and modulates electronic properties.
- C-3 substituent: A propyl chain (–CH₂CH₂CH₃), enhancing lipophilicity and influencing pharmacokinetics.
- C-6 substituent: A trifluoromethyl (–CF₃) group, known for its electron-withdrawing effects and metabolic stability.
This compound’s structure aligns with pyrimidinone derivatives studied for antimicrobial and cytotoxic activities, as demonstrated in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOIQANRYDABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-keto ester and a guanidine derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Propyl Chain: The propyl group can be introduced through an alkylation reaction using a propyl halide in the presence of a strong base.
Addition of the 4-Methylbenzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF₃ group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition due to its potential to interact with biological macromolecules.
Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group may participate in redox reactions or form covalent bonds with active site residues. The propyl chain and pyrimidinone core contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Modifications and Activity Trends
The biological activity of pyrimidinones is highly sensitive to substitutions at C-2, C-3, C-5, and C-6. Below is a comparative analysis based on substituent variations (Table 1):
Table 1: Activity and Cytotoxicity of Selected Pyrimidinone Derivatives
Key Observations :
C-2 Substitution :
- The 2-pyridine substituent (Compound 10) shows comparable potency (IC₅₀ = 2.5 µM) to the target compound (IC₅₀ = 2.9 µM) but higher cytotoxicity (3.2 µM vs. >10 µM) .
- Benzylsulfanyl derivatives lacking C-3 substitution (e.g., Compound 2 in ) are inactive, highlighting the necessity of the propyl group for activity .
C-6 Trifluoromethyl Group :
- Replacement of –CF₃ with benzyl (Compound 12) reduces potency 2-fold (IC₅₀ = 5.7 µM), emphasizing the critical role of –CF₃ in enhancing binding affinity .
- Shortening the benzyl linker to phenyl further diminishes activity (IC₅₀ = 9.4 µM) .
C-3 Propyl Chain :
Electronic and Steric Effects
Cytotoxicity Considerations
- Derivatives with 2-pyridine (e.g., Compound 10) exhibit higher cytotoxicity (IC₅₀ = 3.2 µM) than the target compound, likely due to increased reactivity or off-target binding .
- The benzylsulfanyl moiety (e.g., Compound 12) reduces cytotoxicity (IC₅₀ = 9.8 µM) but also compromises potency, indicating a trade-off between safety and efficacy .
Biological Activity
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 358.38 g/mol. The structure includes a pyrimidinone ring, which is known for its diverse biological activities.
Synthesis
The synthesis of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the reaction of appropriate sulfanyl derivatives with trifluoromethyl-substituted pyrimidinones. Specific methods may vary, but the general approach focuses on maintaining the integrity of the functional groups to ensure biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.051 µM against pancreatic cancer cell lines such as BxPC-3 and Panc-1, indicating strong potential for anticancer applications .
The proposed mechanism for the anticancer activity of pyrimidinone derivatives involves DNA intercalation, which disrupts the replication process in cancer cells. The flat structural configuration of these compounds allows for effective interaction with DNA, leading to cytotoxic effects on rapidly dividing cells.
Study 1: Antiproliferative Effects
In a comparative analysis, derivatives of pyrimidinones were tested against multiple cancer cell lines. The results indicated that modifications in the sulfanyl group significantly influenced the potency of these compounds. For example, the introduction of a trifluoromethyl group was found to enhance biological activity by increasing lipophilicity and improving cellular uptake .
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed using normal human lung fibroblasts (WI38) alongside cancer cell lines. The IC50 value for 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone was approximately 0.36 µM against WI38 cells, suggesting a favorable therapeutic index compared to its effects on cancer cells .
Data Summary
| Compound Name | CAS Number | Molecular Formula | IC50 (Cancer Cells) | IC50 (Normal Cells) |
|---|---|---|---|---|
| 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | Not Available | C16H17F3N2OS | 0.051 µM (BxPC-3) | 0.36 µM (WI38) |
| Related Compound | 860609-28-5 | C19H15F3N2OS | 0.066 µM (Panc-1) | Not Reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
